3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
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Description
3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a useful research compound. Its molecular formula is C16H18N4O2S2 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.08711818 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to exhibit antibacterial activity . They have also been used as antipsychotic drug substances, acting as dopamine and serotonin antagonists .
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis .
Biochemical Pathways
For example, some benzothiazole derivatives have been found to inhibit the enzyme oxidosqualene cyclase .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have shown to exhibit antibacterial activity , and some benzothiazole derivatives have shown better inhibition potency against M. tuberculosis .
Action Environment
The introduction of a methoxy group to the benzothiazole ring in similar compounds improved the solubility in the lotion base .
Biochemical Analysis
Biochemical Properties
3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . It also affects the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular functions . Furthermore, it impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation . At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux . This compound can affect the levels of various metabolites, leading to changes in cellular metabolism . Additionally, it can modulate the activity of key enzymes involved in metabolic pathways, further influencing metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes . It can accumulate in certain tissues, leading to localized effects . The distribution of this compound within cells can also influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its function, as it may interact with different biomolecules in various subcellular locations . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action .
Properties
IUPAC Name |
3-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-12-17-13(11-23-12)10-19-6-8-20(9-7-19)16-14-4-2-3-5-15(14)24(21,22)18-16/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKJNATZROJGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.